molecular formula C22H17ClF3N7O B2961879 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920390-46-1

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Numéro de catalogue: B2961879
Numéro CAS: 920390-46-1
Poids moléculaire: 487.87
Clé InChI: RGHZFOQEPRMSBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a triazolo[4,5-d]pyrimidine derivative featuring a piperazine linker and a methanone group. Its core structure includes a 4-chlorophenyl substituent on the triazole ring and a 4-(trifluoromethyl)phenyl group on the methanone moiety. This article compares its structural and physicochemical properties with three closely related analogs (Table 1).

Propriétés

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N7O/c23-16-5-7-17(8-6-16)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)14-1-3-15(4-2-14)22(24,25)26/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHZFOQEPRMSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties. These properties can influence the bioavailability of the compound, affecting its efficacy and potential side effects.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, some triazolopyrimidine derivatives have been found to inhibit CDK2, a protein kinase essential for cell proliferation. This suggests that (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone may interact with similar proteins and enzymes, affecting their function and the biochemical reactions they catalyze.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the compound can change. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Activité Biologique

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClF3N6O
  • Molecular Weight : 486.88 g/mol
  • IUPAC Name : [4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound inhibits CDK2 activity, leading to reduced cell proliferation. This mechanism suggests potential applications in cancer treatment by halting the progression of tumor cells.

Inhibition of Cell Proliferation

Research indicates that the compound effectively inhibits cell proliferation in various cancer cell lines. The inhibition is attributed to its interaction with the CDK2/cyclin A2 pathway, which is vital for cell cycle progression. By blocking this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

In addition to its anticancer activity, studies have shown that derivatives of triazolo-pyrimidine compounds exhibit antimicrobial effects. For instance, certain structural analogs have demonstrated significant activity against various bacterial strains, suggesting that modifications to the triazolo-pyrimidine scaffold could enhance antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
AnticancerCDK2/cyclin A2Inhibition of cell proliferation
AntimicrobialVarious bacterial strainsModerate to strong activity
Kinase InhibitionPfGSK3Antiplasmodial activity

Case Study: Anticancer Activity

A study focusing on the synthesis and evaluation of related triazolo-pyrimidine derivatives revealed that compounds similar to (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone exhibited IC50 values indicating potent inhibitory effects on cancer cell lines. For example, derivatives showed IC50 values ranging from nanomolar to micromolar concentrations against various tumor types .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound suggests good membrane permeability, allowing it to reach intracellular targets effectively. However, detailed toxicity studies are necessary to evaluate its safety profile comprehensively.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound and its analogs share a triazolo[4,5-d]pyrimidine core but differ in substituents on the triazole ring and methanone group. Key variations include:

  • Triazole substituents : 4-chlorophenyl (target), 4-methylphenyl (), 3-fluorophenyl ().
  • Methanone substituents: 4-(trifluoromethyl)phenyl (target), cyclohexyl (), 2-methoxyphenyl ().
Table 1: Structural and Molecular Comparison
Compound Name Triazole Substituent Methanone Substituent Molecular Formula Molecular Weight CAS/ID Source
Target Compound 4-chlorophenyl 4-(trifluoromethyl)phenyl ~C22H17ClF3N7O* ~487.9* N/A N/A
[4-(3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl][4-(trifluoromethyl)phenyl]methanone 4-methylphenyl 4-(trifluoromethyl)phenyl C23H20F3N7O 467.455 920225-66-7
(4-(3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl)(cyclohexyl)methanone 4-chlorophenyl cyclohexyl C21H24ClN7O 425.9 920228-32-6
(4-(3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl)(2-methoxyphenyl)methanone 3-fluorophenyl 2-methoxyphenyl C22H20FN7O2 433.4 920367-03-9

*Estimated based on structural similarity to (see Notes).

Physicochemical and Functional Implications

The 3-fluorophenyl substituent () introduces moderate electron withdrawal and steric effects, which may alter receptor selectivity .

Hydrophobicity and Bulkiness :

  • The 4-(trifluoromethyl)phenyl group (target and ) increases hydrophobicity and metabolic stability compared to the cyclohexyl () or 2-methoxyphenyl () groups .
  • The cyclohexyl substituent () adds significant bulkiness, which could reduce solubility but improve membrane permeability .

Pharmacological Relevance: Piperazine-containing compounds often target adenosine receptors, particularly A2B, which lacks selective ligands . The trifluoromethyl group in the target compound may enhance selectivity for this receptor subtype.

Notes

  • The target compound’s molecular formula and weight are estimated based on structural similarity to , replacing the 4-methylphenyl (C7H7) with 4-chlorophenyl (C6H4Cl).
  • Limited pharmacological data in the evidence restricts comparisons to structural and physicochemical aspects. Further studies on receptor binding and metabolic stability are needed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.